molecular formula C17H14N2O5S B2977835 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid CAS No. 721418-33-3

2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid

Cat. No.: B2977835
CAS No.: 721418-33-3
M. Wt: 358.37
InChI Key: FYMMPGWOEJBHLK-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid (CAS: 721418-33-3) is a quinoline-4-carboxylic acid derivative with a sulfamoyl group at position 6 and a 3-methylphenyl substituent. Its molecular formula is C₁₇H₁₄N₂O₅S, and it belongs to the class of heterocyclic compounds.

Synthesis The compound is likely synthesized via Pfitzinger or Doebner reactions, which are established methods for generating quinoline-4-carboxylic acid derivatives (e.g., heating α-methyl ketones with isatins in basic aqueous/alcoholic conditions) . The sulfamoyl group is introduced via sulfonylation of the quinoline core, as seen in analogous compounds .

Properties

IUPAC Name

6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-10-3-2-4-11(7-10)19-25(23,24)12-5-6-15-13(8-12)14(17(21)22)9-16(20)18-15/h2-9,19H,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMMPGWOEJBHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321797
Record name 6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

721418-33-3
Record name 6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of this compound differ in substituents on the quinoline core or sulfamoyl-linked aryl group. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid 6-(3-methylphenylsulfamoyl), 2-OH C₁₇H₁₄N₂O₅S 366.37 Polar, sulfamoyl group enhances hydrogen bonding
Analog 1 : 6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid 6-(4-ethoxyphenylsulfamoyl), 2-OH C₁₈H₁₆N₂O₆S 388.39 Ethoxy group increases lipophilicity; potential for altered pharmacokinetics
Analog 2 : 2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid 6-CF₃O, 2-phenyl C₁₇H₁₀F₃NO₃ 333.26 Trifluoromethoxy group imparts electron-withdrawing effects; higher metabolic stability
Analog 3 : 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid 6-Br, 2-(3,4-dimethylphenyl) C₁₈H₁₄BrNO₂ 360.22 Bromine enhances steric bulk; may affect target binding
Analog 4 : 3-Acetoxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid 3-OAc, 6-Me, 2-(4-MePh) C₂₀H₁₇NO₄ 335.36 Acetoxy group introduces hydrolytic instability; methyl groups enhance lipophilicity

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF₃O in Analog 2) improve metabolic stability but reduce solubility .
  • Bulky substituents (e.g., bromine in Analog 3) may hinder binding to biological targets .

Synthetic Optimization: Microwave-assisted Doebner reactions enhance reaction rates and yields for quinoline-4-carboxylic acids .

Therapeutic Potential: Sulfamoyl derivatives show promise as antibacterial agents due to their ability to disrupt microbial enzyme function .

Biological Activity

2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid, also known by its IUPAC name, exhibits a complex structure that suggests potential biological activities. This compound is a derivative of quinoline, a class known for various pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound based on recent research findings.

The chemical formula for this compound is C17H14N2O5S with a molecular weight of 358.37 g/mol. The compound features a quinoline backbone with hydroxyl and sulfamoyl groups, which are critical for its biological interactions.

PropertyValue
Chemical FormulaC17H14N2O5S
Molecular Weight358.37 g/mol
IUPAC Name6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid
PubChem CID2396440

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 0.69 to 22 mM against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action is often linked to the inhibition of tubulin polymerization and the induction of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several pathogens. For example, derivatives of quinoline have demonstrated notable activity against Pseudomonas aeruginosa and Klebsiella pneumoniae , with minimum inhibitory concentration (MIC) values as low as 1×1061\times 10^{-6} mg/mL . The presence of the sulfamoyl group is believed to enhance the antibacterial efficacy by facilitating interactions with bacterial enzymes.

Antiviral Activity

Quinoline derivatives are also being investigated for their antiviral properties. Some studies suggest that modifications to the quinoline structure can lead to increased activity against viruses such as HIV and influenza . The specific mechanisms may involve inhibition of viral replication processes or interference with viral entry into host cells.

Case Studies

  • Anticancer Efficacy : In a study examining various quinoline derivatives, one compound demonstrated an IC50 value of 30.98 mM against HeLa cells, indicating moderate cytotoxicity . The study highlighted the importance of substituent positioning on the quinoline ring in modulating biological activity.
  • Antibacterial Screening : A comparative analysis showed that a related quinoline derivative exhibited an inhibition zone of 25 mm against Klebsiella pneumoniae , compared to a standard antibiotic with an inhibition zone of 27 mm . This suggests that structural modifications can yield compounds with comparable or superior antibacterial effects.

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